Sodium trimethylacetate hydrate

Catalog No.
S742697
CAS No.
143174-36-1
M.F
C5H11NaO3
M. Wt
142.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trimethylacetate hydrate

CAS Number

143174-36-1

Product Name

Sodium trimethylacetate hydrate

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate

Molecular Formula

C5H11NaO3

Molecular Weight

142.13 g/mol

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

Isomeric SMILES

CC(C)(C)C(=O)[O-].O.[Na+]

Sodium trimethylacetate hydrate is a sodium salt derived from trimethylacetic acid, characterized by the chemical formula (CH3)3CCO2NaxH2O(\text{CH}_3)_3\text{CCO}_2\text{Na}\cdot x\text{H}_2\text{O} with a CAS number of 143174-36-1. This compound typically appears as a white to off-white crystalline powder and is soluble in water. Its molecular weight is approximately 124.11 g/mol for the anhydrous form, while the hydrated form can vary due to the presence of water molecules .

The specific mechanism of action of sodium trimethylacetate hydrate is not well-established and depends on the intended application. Some potential areas of investigation include:

  • Antimicrobial Activity: There is limited research suggesting potential antimicrobial properties, but further studies are needed [].
  • Pharmaceutical Applications: The possibility of using sodium trimethylacetate hydrate in drug development is being explored, but the specific mechanisms remain unclear.
  • Biomedical Research

    Sodium trimethylacetate hydrate has been investigated for its potential role in regulating cellular metabolism. Studies suggest it may influence fatty acid oxidation and ketone body production []. This makes it a compound of interest in research related to obesity, diabetes, and metabolic disorders.

  • Pharmaceutical Research

    The sodium salt of pivalic acid (sodium trimethylacetate) has been explored for its potential therapeutic properties. Research suggests it may have applications in treating ammonia intoxication and certain neurological disorders []. However, more research is needed to determine its efficacy and safety in these contexts.

  • Environmental Research

    Sodium trimethylacetate hydrate may have applications in bioremediation, the process of cleaning up contaminated environments. Studies suggest it can be used to enhance the biodegradation of certain pollutants []. Further research is needed to understand its effectiveness in various environmental remediation scenarios.

Typical of carboxylate salts. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The sodium ion can be replaced by other cations in solution.

These reactions are significant in organic synthesis and can be utilized in various applications, including pharmaceuticals and agrochemicals.

Sodium trimethylacetate hydrate can be synthesized through several methods:

  • Neutralization Reaction: Reacting trimethylacetic acid with sodium hydroxide or sodium bicarbonate.
     CH3)3CCOOH+NaOH(CH3)3CCO2Na+H2O\text{ CH}_3)_3\text{C}\text{COOH}+\text{NaOH}\rightarrow (\text{CH}_3)_3\text{CCO}_2\text{Na}+\text{H}_2\text{O}
  • Salification: Mixing trimethylacetic acid with sodium carbonate or sodium bicarbonate under controlled conditions to produce the salt.
  • Hydration: The anhydrous form can be hydrated by adding water under specific conditions to yield the hydrate form.

These methods allow for the production of sodium trimethylacetate hydrate with varying degrees of purity and hydration levels.

Sodium trimethylacetate hydrate has diverse applications, including:

  • Biochemical Research: Used as a buffer and stabilizer in protein assays and other biochemical experiments.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: Utilized in formulations for herbicides and pesticides due to its properties as a carboxylate salt.

Its versatility makes it a valuable compound across multiple industries.

Interaction studies involving sodium trimethylacetate hydrate focus primarily on its role in biochemical assays. It is known to interact with proteins, enhancing their solubility and stability during analysis. Additionally, studies have shown that it can influence enzyme activity, although specific interaction mechanisms require further exploration .

Sodium trimethylacetate hydrate shares similarities with several other compounds, particularly carboxylate salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium pivalate(CH3)3CCO2Na(\text{CH}_3)_3\text{C}\text{CO}_2\text{Na}Often used as a preservative; similar structure but different side chains .
Sodium acetateCH3COONa\text{CH}_3\text{COONa}Commonly used in food preservation; simpler structure .
Sodium butyrateC4H7O2Na\text{C}_4\text{H}_7\text{O}_2\text{Na}Known for its role in gut health; longer carbon chain .

Uniqueness: Sodium trimethylacetate hydrate is distinct due to its three methyl groups attached to the carbon chain, which influences its solubility and reactivity compared to other carboxylates. Its specific applications in proteomics further differentiate it from similar compounds.

The development of sodium trimethylacetate hydrate is closely tied to the history of pivalic acid (trimethylacetic acid), its parent carboxylic acid. Pivalic acid, with the molecular formula (CH3)3CCO2H, was historically prepared through the oxidation of pinacolone with chromic acid. The evolution of sodium trimethylacetate as a research chemical emerged from the need for a more stable and versatile form of the trimethylacetate moiety in various chemical applications. Initial research focused primarily on its basic chemical properties, with subsequent investigations exploring its potential in more complex chemical systems. The preparation methods evolved from simple neutralization reactions of pivalic acid with sodium hydroxide to more sophisticated approaches designed to control hydration levels and crystal morphology, which significantly impacts its applications in precision chemistry.

Significance in Contemporary Chemical Science

Sodium trimethylacetate hydrate has established itself as an important reagent in contemporary chemical research across multiple disciplines. As a source of trimethylacetate anions, it plays a crucial role in investigating nucleophilic acyl substitution reactions and esterification processes. The compound's stability and reactivity profile make it particularly valuable for kinetic and mechanistic studies of carboxylate chemistry. In materials science, sodium trimethylacetate hydrate serves as a ligand in the synthesis of metal-organic frameworks (MOFs), contributing to the structural diversity and functionality of these advanced materials. Additionally, its application in environmental chemistry provides insights into the biodegradation pathways of esters and their derivatives, offering valuable data for understanding pollutant dynamics in ecosystems. The compound's consistent performance in laboratory settings has positioned it as a reliable standard in analytical chemistry and reaction development.

Nomenclature and Classification in Academic Literature

The nomenclature surrounding this compound reflects its chemical structure and properties, with several accepted designations in academic and commercial contexts. According to IUPAC conventions, the compound is formally named sodium 2,2-dimethylpropanoate hydrate. Common synonyms include sodium trimethylacetate hydrate, sodium pivalate hydrate, and trimethylacetic acid sodium salt hydrate. These nomenclature variations appear consistently across chemical databases and literature, with CAS registry number 143174-36-1 serving as the definitive identifier.

In classification systems, sodium trimethylacetate hydrate is categorized as an organosodium compound, a metal carboxylate salt, and more specifically, a branched alkanoate salt. This classification reflects both its structural features and chemical behavior in various reaction contexts. The compound's representation in chemical literature demonstrates its position at the intersection of organic and inorganic chemistry, with applications that span multiple subdisciplines.

Fundamental Research Questions and Challenges

Despite its established presence in chemical research, sodium trimethylacetate hydrate presents several ongoing research challenges. A primary difficulty involves precise control and characterization of the hydration state, as indicated by the variable water content in its molecular formula (C5H9NaO2·xH2O). This variability impacts physical properties, solubility characteristics, and reactivity patterns, necessitating careful handling and standardization in research applications.

Another significant challenge relates to the development of selective reactivity models for the trimethylacetate anion in complex molecular environments. While the steric bulk of the tert-butyl group provides unique reactivity compared to less hindered carboxylates, predicting and controlling this reactivity in multicomponent systems remains an active area of investigation. Additionally, researchers face challenges in optimizing the compound's performance in catalytic systems and materials applications, where factors such as coordination geometry, ligand exchange kinetics, and thermal stability play critical roles in functionality.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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